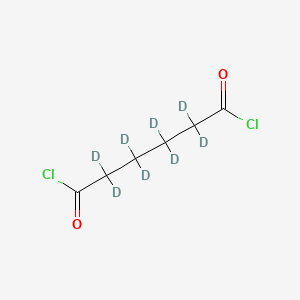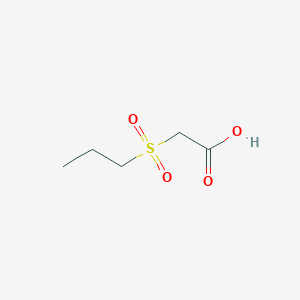
Adipoyl-d8 chloride
描述
It is a chemical compound with the molecular formula ClOC(CD2)4COCl and a molecular weight of 191.08 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.
准备方法
Adipoyl-d8 chloride is synthesized through the chlorination of adipic acid-d8. The process involves the reaction of adipic acid-d8 with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
(CD2)4(CO2H)2+2SOCl2→(CD2)4(COCl)2+2SO2+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods for this compound are similar to those used for adipoyl chloride, involving large-scale chlorination processes with appropriate safety and handling measures.
化学反应分析
Adipoyl-d8 chloride undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form adipic acid-d8.
(CD2)4(COCl)2+2H2O→(CD2)4(CO2H)2+2HCl
-
Amidation: : Reacts with amines to form amides.
(CD2)4(COCl)2+2RNH2→(CD2)4(CONHR)2+2HCl
-
Polymerization: : Reacts with hexamethylenediamine to form nylon-6,6.
(CD2)4(COCl)2+H2N(CH2)6NH2→Nylon-6,6+2HCl
Common reagents used in these reactions include water, amines, and diamines, with conditions typically involving anhydrous environments and controlled temperatures .
科学研究应用
Adipoyl-d8 chloride is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a precursor in the synthesis of deuterated polymers and materials, aiding in the study of reaction mechanisms and material properties.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the dynamics of biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated compounds in the body.
Industry: Applied in the production of specialty polymers and materials with enhanced properties, such as increased stability and resistance to degradation
作用机制
The mechanism of action of adipoyl-d8 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as water, amines, and alcohols, to form corresponding carboxylic acids, amides, and esters. The deuterium atoms in this compound provide a mass shift, which is useful in mass spectrometry and other analytical techniques to distinguish between deuterated and non-deuterated compounds .
相似化合物的比较
Adipoyl-d8 chloride can be compared with other similar compounds, such as:
Adipoyl chloride: The non-deuterated version, used in similar applications but without the isotopic labeling.
Sebacoyl chloride: A longer-chain acyl chloride used in the production of nylon-6,10 and other polymers.
Succinyl chloride: A shorter-chain acyl chloride used in the synthesis of various chemicals and polymers.
This compound is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications, making it a valuable tool in scientific research.
属性
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriohexanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXUOGZOSVGBO-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584365 | |
| Record name | (~2~H_8_)Hexanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284487-62-3 | |
| Record name | (~2~H_8_)Hexanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284487-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)











